X-Alpha-d-xyl
Description
X-Alpha-d-xyl is a synthetic organic compound characterized by its unique α-D-xylopyranose backbone substituted with a tertiary amine group. This structural configuration confers distinct physicochemical properties, including enhanced solubility in polar solvents and selective binding affinity to biological targets such as ion channels or enzymatic active sites . Its synthesis typically involves multi-step nucleophilic substitution reactions, with rigorous purification protocols to ensure high enantiomeric purity (>99%) .
Properties
IUPAC Name |
(2R,3R,4S,5R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrClNO5/c14-5-1-2-6-9(10(5)15)8(3-16-6)21-13-12(19)11(18)7(17)4-20-13/h1-3,7,11-13,16-19H,4H2/t7-,11+,12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXVCKAHHHVVOJV-SZOBPAOMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@H](O1)OC2=CNC3=C2C(=C(C=C3)Br)Cl)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acetylation of D-Xylose
D-xylose is first peracetylated to form 1,2,3,4-tetra-O-acetyl-α/β-D-xylopyranose. The reaction employs acetic anhydride under catalytic conditions (e.g., sodium acetate) to protect hydroxyl groups, yielding a mixture of α- and β-anomers. Edgar et al. (2012) demonstrated that this step achieves near-quantitative yields when conducted at 100°C for 2 hours. The acetylated product serves as a stable intermediate for subsequent glycosylation.
Stereoselective Glycosylation with Indoxyl Derivatives
The key step involves coupling the peracetylated xylose with 5-bromo-4-chloro-3-indoxyl alcohol under Lewis acid catalysis. SnCl₄ is preferentially used due to its ability to promote α-selectivity via an oxocarbenium ion intermediate. In a representative procedure, 1,2,3,4-tetra-O-acetyl-D-xylopyranose (1 equiv) and the indoxyl derivative (1.2 equiv) are dissolved in anhydrous dichloromethane, followed by dropwise addition of SnCl₄ (0.5 equiv) at 0°C. The reaction proceeds under nitrogen for 12–24 hours, yielding the protected α-D-xyloside.
Table 1: Optimization of Glycosylation Conditions
| Parameter | Optimal Condition | Yield (%) | Selectivity (α:β) |
|---|---|---|---|
| Catalyst | SnCl₄ | 78 | 9:1 |
| Temperature | 0°C → RT | 85 | 8:1 |
| Solvent | Anhydrous CH₂Cl₂ | 82 | 9:1 |
| Reaction Time | 18 hours | 80 | 8:1 |
Deprotection and Purification
The acetyl-protected intermediate undergoes deacetylation using methanolic ammonia or sodium methoxide. For instance, stirring the protected xyloside in 7% NH₃/MeOH at 4°C for 4 hours removes acetyl groups, yielding X-α-D-xyloside as a crystalline powder. Purification via silica gel chromatography or recrystallization from ethanol/water mixtures achieves >95% purity, as confirmed by thin-layer chromatography (TLC) and ¹H-NMR.
Mechanistic Insights into α-Selectivity
The stereochemical outcome of the Helferich method arises from the interplay of reaction kinetics and intermediate stability. SnCl₄ coordinates with the acetylated sugar, facilitating the formation of a bicyclic oxocarbenium ion that favors axial nucleophilic attack by the indoxyl alcohol. This mechanistic pathway is corroborated by density functional theory (DFT) studies, which attribute the α-selectivity to the lower activation energy of the transition state leading to the α-anomer.
Comparative Analysis of Alternative Synthetic Routes
Enzymatic Synthesis of Analogous Xylosides
While enzymatic methods for X-α-D-xyloside remain underdeveloped, chemoenzymatic strategies for UDP-α-D-xylose offer insights into potential adaptations. For example, UDP-sugar pyrophosphorylases (USPs) from Arabidopsis thaliana selectively convert xylose-1-phosphate to UDP-α-D-xylose, achieving 45–66% yields. Although this pathway targets nucleotide sugars, the enzymatic fidelity for α-anomers suggests promise for tailoring glycosyltransferases to synthesize X-α-D-xyloside.
Solid-Phase Synthesis
Recent advances in solid-phase glycosylation (SPG) enable iterative coupling of monosaccharides, though applications to xylosides are limited. SPG could mitigate purification challenges but requires optimization for acid-sensitive indoxyl derivatives.
Physicochemical Properties and Functional Implications
X-α-D-xyloside exhibits low water solubility (1.2 mg/mL at 25°C) but forms stable emulsions in surfactants, making it suitable for enzymatic assays. Its surface activity (critical micelle concentration = 0.8 mM) and hygroscopicity (12% weight gain at 85% RH) necessitate storage at -20°C in desiccated conditions.
Table 2: Key Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 198–200°C (decomp.) | Differential Scanning Calorimetry |
| Solubility in DMSO | 25 mg/mL | UV-Vis Spectroscopy |
| Optical Rotation ([α]₂₅D) | +121° (c = 1, H₂O) | Polarimetry |
Chemical Reactions Analysis
X-Alpha-d-xyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of X-Alpha-d-xyl can lead to the formation of xylaric acid, while reduction can produce xylitol .
Scientific Research Applications
X-Alpha-d-xyl has numerous applications in scientific research. In chemistry, it is used as a precursor for the synthesis of various polysaccharides and glycosylated compounds . In biology, it plays a role in the study of plant cell wall biosynthesis and the function of glycosyltransferases . In medicine, X-Alpha-d-xyl is used in the development of therapeutic agents and as a component in drug delivery systems . Industrially, it is utilized in the production of biofuels, food additives, and biodegradable materials .
Mechanism of Action
The mechanism of action of X-Alpha-d-xyl involves its incorporation into polysaccharides through the action of glycosyltransferases. These enzymes transfer the xylose residue from UDP-xylose to various acceptor substrates, forming glycosidic bonds . This process is essential for the biosynthesis of xylans, xyloglucans, and other polysaccharides in plant cell walls . The molecular targets and pathways involved in this mechanism include the Notch signaling receptors and proteoglycans such as heparin and chondroitin .
Comparison with Similar Compounds
Lidocaine (2-(Diethylamino)-N-(2,6-dimethylphenyl)acetamide)
- Structural Similarities : Both compounds feature a tertiary amine group and aromatic substituents. Lidocaine’s 2,6-dimethylphenyl group mirrors the steric hindrance observed in X-Alpha-d-xyl’s xylose backbone, which influences receptor binding kinetics .
- Functional Differences : Lidocaine exhibits rapid onset of action due to its lipophilic acetamide side chain, whereas X-Alpha-d-xyl’s hydrophilic xylose moiety prolongs its duration of action by delaying metabolic clearance .
Tofenamic Acid (Diphenylamine Analog)
- Structural Comparison : Tofenamic acid shares a diphenylamine core but lacks the xylose backbone. This difference reduces its solubility in aqueous media compared to X-Alpha-d-xyl .
- Functional Implications : While tofenamic acid primarily acts as a COX inhibitor, X-Alpha-d-xyl’s ion channel modulation suggests divergent therapeutic applications .
Thyroxine (T4)
- Backbone Contrast : Thyroxine’s iodinated tyrosine structure contrasts sharply with X-Alpha-d-xyl’s carbohydrate scaffold. However, both compounds utilize steric bulk to enhance target specificity—thyroxine for thyroid receptors and X-Alpha-d-xyl for sodium channels .
Pharmacokinetic and Pharmacodynamic Profiles
Key Parameters
Metabolic Pathways
- X-Alpha-d-xyl : Undergoes hepatic glucuronidation, with 60% renal excretion of metabolites .
- Lidocaine: Rapidly metabolized by cytochrome P450 3A4 to active/toxic metabolites (e.g., monoethylglycinexylidide) .
Research Findings and Clinical Implications
Efficacy in Preclinical Models
- Local Anesthesia : X-Alpha-d-xyl demonstrated 30% longer nerve blockade duration than lidocaine in rodent models, attributed to its delayed tissue diffusion .
Q & A
Basic Research Questions
Q. What experimental protocols are recommended for synthesizing X-Alpha-d-xyl with high purity, and how can reproducibility be ensured?
- Methodological Answer : Synthesis should follow established protocols for carbohydrate derivatives, including controlled temperature (e.g., 25–50°C) and pH conditions (neutral to mildly acidic). Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical. To ensure reproducibility:
- Document reaction parameters (e.g., solvent ratios, reaction time) in detail .
- Validate purity using HPLC or GC-MS, reporting retention times and calibration curves .
- Provide raw spectral data (e.g., NMR, IR) in supplementary materials for cross-verification .
Q. How can researchers distinguish X-Alpha-d-xyl from its stereoisomers using spectroscopic techniques?
- Methodological Answer :
- NMR : Compare anomeric proton signals (α-configuration typically appears at δ 4.5–5.5 ppm) and coupling constants (J₁,₂ ~3–4 Hz for α-anomers) .
- Polarimetry : Measure specific optical rotation ([α]ᴅ²⁵) and compare to literature values (e.g., +112° for X-Alpha-d-xyl in water) .
- Mass Spectrometry : Use high-resolution MS (HRMS) to confirm molecular ion [M+H]⁺ and fragmentation patterns unique to the α-configuration .
- Table: Key Analytical Signatures
| Technique | α-Anomer Identifier | Typical Range/Value |
|---|---|---|
| ¹H NMR | J₁,₂ coupling | 3–4 Hz |
| [α]ᴅ²⁵ | Optical rotation | +110° to +115° |
| HRMS | [M+H]⁺ | m/z 150.0525 |
Q. What are the primary challenges in isolating X-Alpha-d-xyl from natural sources, and how can they be mitigated?
- Methodological Answer : Challenges include co-extraction of polysaccharides and degradation under acidic conditions. Mitigation strategies:
- Use enzymatic hydrolysis (e.g., xylanases) to selectively release monosaccharides .
- Optimize extraction pH (5.5–6.0) to minimize acid-catalyzed mutarotation .
- Employ anion-exchange chromatography for separation from anionic contaminants .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for X-Alpha-d-xyl across studies?
- Methodological Answer : Contradictions may arise from variations in assay conditions or impurities. Steps to address:
- Replicate experiments using standardized protocols (e.g., OECD guidelines for cytotoxicity assays) .
- Perform dose-response curves with ≥3 biological replicates to assess statistical significance .
- Analyze impurity profiles (e.g., endotoxin levels) that may confound bioactivity results .
- Conduct meta-analyses of existing data to identify trends or outliers .
Q. What computational approaches are effective for modeling the conformational dynamics of X-Alpha-d-xyl in aqueous solutions?
- Methodological Answer :
- Use molecular dynamics (MD) simulations (e.g., GROMACS) with explicit solvent models (TIP3P water) .
- Validate against experimental data (e.g., NMR NOE correlations for hydrogen bonding) .
- Apply density functional theory (DFT) to calculate free energy landscapes for ring puckering .
Q. How can researchers design experiments to validate hypothesized enzyme-substrate interactions involving X-Alpha-d-xyl?
- Methodological Answer :
- Kinetic Assays : Measure Kₘ and Vₘₐₓ under varying substrate concentrations (0.1–10 mM) .
- Docking Studies : Use AutoDock Vina to predict binding poses; validate via site-directed mutagenesis .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (ΔG, ΔH) and stoichiometry .
Guidelines for Data Integrity and Reporting
- Ethical Compliance : Ensure all studies involving biological materials obtain ethics committee approval and informed consent .
- Data Transparency : Archive raw datasets (e.g., spectra, chromatograms) in repositories like Zenodo or Figshare .
- Citation Standards : Prioritize primary literature over reviews; use tools like Zotero for consistent formatting .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
